molecular formula C11H9FN2O2 B6385283 (2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine, 95% CAS No. 1261903-52-9

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine, 95%

Cat. No. B6385283
CAS RN: 1261903-52-9
M. Wt: 220.20 g/mol
InChI Key: OMCTWJFPHDYYNL-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-D) is a synthetic compound belonging to the pyrimidine class of compounds. 2,4-D is a widely used chemical in the laboratory and is known for its ability to facilitate a variety of reactions. It has been used in research related to both organic and inorganic chemistry, as well as in the development of new drugs and other products.

Scientific Research Applications

2,4-D has a wide range of scientific research applications. It has been used to synthesize a variety of organic and inorganic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the development of new drugs, including anticonvulsants, antibiotics, and anti-cancer drugs. Additionally, 2,4-D has been used in the production of various polymers, including polyurethanes, polyvinyl chloride, and polyethylene.

Mechanism of Action

2,4-D is known to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to facilitate a variety of reactions, including those involving the formation of new bonds and the breaking of existing bonds. Additionally, 2,4-D can act as a catalyst, meaning that it can speed up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
2,4-D is known to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2,4-D has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, 2,4-D has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

2,4-D has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is generally stable and non-toxic. Additionally, 2,4-D can be stored at room temperature and is relatively inexpensive. However, there are a few limitations to consider when using 2,4-D in laboratory experiments. It is known to be a potent inhibitor of enzymes, which can lead to unexpected results if not taken into account. Additionally, 2,4-D can react with a variety of other compounds, which can lead to unwanted side reactions.

Future Directions

Given its wide range of applications, 2,4-D has a number of potential future directions. It could be used to develop new drugs and other products, as well as to improve existing products. Additionally, it could be used to develop new polymers and materials with improved properties. Finally, 2,4-D could be used to develop new methods for synthesizing organic and inorganic compounds.

Synthesis Methods

2,4-D is synthesized through a reaction between 2,4-dichloro-5-(3-fluoro-2-methylphenyl)pyrimidine and sodium hydroxide. The reaction proceeds in a two-step process, with the first step involving the formation of a sodium salt of 2,4-D, and the second step involving the formation of the desired 2,4-D product. The reaction is typically performed at room temperature and is relatively simple and straightforward.

properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-7(3-2-4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCTWJFPHDYYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidine

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